molecular formula C17H15N3S4 B13819157 N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine CAS No. 3741-79-5

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine

Cat. No.: B13819157
CAS No.: 3741-79-5
M. Wt: 389.6 g/mol
InChI Key: VLCRVKLKSVZMRV-UHFFFAOYSA-N
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Description

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine is a sulfur-containing organic compound characterized by a central 2-propanamine backbone substituted with two 1,3-benzothiazol-2-ylsulfanyl groups. Benzothiazole derivatives are widely studied for their diverse applications, including use as corrosion inhibitors, vulcanization accelerators in rubber, and bioactive agents in pharmaceuticals . The compound’s structure confers unique electronic and steric properties due to the electron-rich benzothiazole rings and the sulfur linkages, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

3741-79-5

Molecular Formula

C17H15N3S4

Molecular Weight

389.6 g/mol

IUPAC Name

N,N-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-amine

InChI

InChI=1S/C17H15N3S4/c1-11(2)20(23-16-18-12-7-3-5-9-14(12)21-16)24-17-19-13-8-4-6-10-15(13)22-17/h3-11H,1-2H3

InChI Key

VLCRVKLKSVZMRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(SC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine typically involves the reaction of 2-mercaptobenzothiazole with an appropriate amine under controlled conditions. One common method involves the use of thiocarbamoyl chloride and 2-chloroanilines in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium (0) . The reaction conditions often require mild temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications/Notes
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine C₁₇H₁₆N₃S₄* Two 1,3-benzothiazol-2-ylsulfanyl groups on 2-propanamine High molecular weight (≈408.6 g/mol), polar, likely low water solubility Potential use in rubber vulcanization, corrosion inhibition
N-(1,3-benzothiazol-2-ylsulfanyl)-2-propen-1-amine (CAS 41978-14-7) C₁₀H₁₀N₂S₂ Allyl group (-CH₂CH=CH₂) attached to benzothiazole sulfenamide Viscous orange oil, soluble in chloroform/dichloromethane Experimental precursor for triazole synthesis
N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline (CAS 1076199-15-9) C₂₅H₂₅NO Two 3-phenylpropenyl groups on methoxyaniline High lipophilicity (MW 355.47 g/mol), orange oil Organic synthesis intermediate
N,N-bis(2,3-epoxypropyl)aniline (CAS 2095-06-9) C₁₅H₁₉NO₂ Two epoxypropyl groups on aniline Epoxide functionality, reactive sites for crosslinking Polymer/resin modification

*Calculated based on structural analysis; explicit data unavailable in provided evidence.

Key Differences and Implications

Substituent Effects on Reactivity :

  • The benzothiazolylsulfanyl groups in the target compound enhance electron-withdrawing character and steric bulk compared to the allyl group in N-(1,3-benzothiazol-2-ylsulfanyl)-2-propen-1-amine. This may reduce nucleophilic reactivity but improve thermal stability .
  • In contrast, N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline lacks sulfur atoms but features conjugated propenyl groups, favoring π-π interactions in materials science applications .

Solubility and Physicochemical Behavior: The allyl derivative (CAS 41978-14-7) is soluble in nonpolar solvents (e.g., chloroform), whereas the target compound’s polar sulfenamide groups may limit solubility in apolar media . Epoxypropyl-substituted analogs (e.g., CAS 2095-06-9) exhibit reactivity toward nucleophiles due to strained epoxide rings, unlike the stable thioether linkages in the target compound .

Functional Applications :

  • Benzothiazole sulfenamides are historically significant in rubber vulcanization due to sulfur’s role in crosslinking polymer chains. The target compound’s bis-substitution may optimize accelerator efficiency .
  • Azide-functionalized analogs (e.g., ) highlight divergent applications in click chemistry, whereas the target compound’s structure suggests utility in corrosion inhibition or antimicrobial agents .

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